molecular formula C9H7ClF2O2 B13608439 1-(3-Chloro-2-methoxyphenyl)-2,2-difluoroethan-1-one

1-(3-Chloro-2-methoxyphenyl)-2,2-difluoroethan-1-one

Cat. No.: B13608439
M. Wt: 220.60 g/mol
InChI Key: ASECYQWONRHKTG-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methoxyphenyl)-2,2-difluoroethan-1-one is a chemical compound characterized by the presence of a chloro group, a methoxy group, and two fluorine atoms attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-methoxyphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 3-chloro-2-methoxybenzaldehyde with difluoroacetic acid or its derivatives under specific conditions. The reaction may require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-methoxyphenyl)-2,2-difluoroethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

1-(3-Chloro-2-methoxyphenyl)-2,2-difluoroethan-1-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methoxyphenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3-Chloro-2-methoxyphenylboronic acid
  • 3-Chloro-2-methoxybenzoic acid
  • 3-Chloro-2-methoxyphenyl)boronic acid

Comparison: 1-(3-Chloro-2-methoxyphenyl)-2,2-difluoroethan-1-one is unique due to the presence of the difluoroethanone moiety, which imparts distinct chemical and physical properties compared to its analogs. The presence of fluorine atoms can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H7ClF2O2

Molecular Weight

220.60 g/mol

IUPAC Name

1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C9H7ClF2O2/c1-14-8-5(7(13)9(11)12)3-2-4-6(8)10/h2-4,9H,1H3

InChI Key

ASECYQWONRHKTG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Cl)C(=O)C(F)F

Origin of Product

United States

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